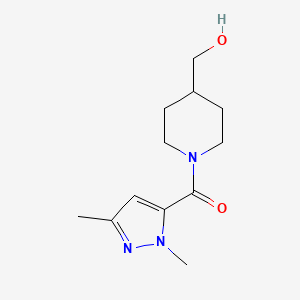

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

CAS No.: 1493278-06-0

Cat. No.: VC3071935

Molecular Formula: C12H19N3O2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1493278-06-0 |

|---|---|

| Molecular Formula | C12H19N3O2 |

| Molecular Weight | 237.3 g/mol |

| IUPAC Name | (2,5-dimethylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C12H19N3O2/c1-9-7-11(14(2)13-9)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3 |

| Standard InChI Key | HENSKUIYMHKYDD-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C |

| Canonical SMILES | CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C |

Introduction

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a complex organic compound featuring a pyrazole ring and a piperidine moiety. The pyrazole ring is a five-membered structure containing two nitrogen atoms, while the piperidine component is a six-membered ring with one nitrogen atom. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry.

Structural Features

The compound combines both pyrazole and piperidine functionalities, which may enhance its biological activity compared to compounds lacking these features. The specific substitution patterns on the pyrazole and piperidine rings can significantly influence its pharmacological profile.

| Structural Component | Description |

|---|---|

| Pyrazole Ring | Five-membered ring with two nitrogen atoms. |

| Piperidine Moiety | Six-membered ring with one nitrogen atom. |

| Substitution Patterns | 1,3-dimethyl on the pyrazole ring and 4-(hydroxymethyl) on the piperidine ring. |

Synthesis Methods

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can be achieved through various methods, often involving reactions typical of its functional groups. These methods highlight the versatility and complexity involved in synthesizing such compounds.

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involving the reaction of pyrazole derivatives with piperidine derivatives. |

| Coupling Reactions | Utilizing catalysts to facilitate the formation of the methanone linkage. |

Biological Activity

Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, including potential antiviral and anticancer effects. Interaction studies using computational models such as molecular docking have been employed to predict how this compound interacts with biological targets.

| Biological Activity | Description |

|---|---|

| Antiviral Activity | Potential against coronavirus strains. |

| Anticancer Activity | Preliminary studies indicate potential efficacy against tumor cells. |

Comparison with Similar Compounds

Several compounds share structural similarities with (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring | Used as a solvent and reagent. |

| 4-Hydroxymethylpiperidine | Piperidine ring with hydroxymethyl | Potential neuroprotective effects. |

| 3-Aminoquinoline | Quinoline structure with amino group | Antimalarial activity. |

| 2-Pyridone | Six-membered ring with nitrogen | Known for diverse biological activities. |

Future Research Directions

Further research is needed to fully explore the therapeutic potential of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone. This includes detailed in vitro and in vivo studies to assess its efficacy and safety profiles. Additionally, optimizing the synthesis methods to improve yield and purity will be crucial for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume